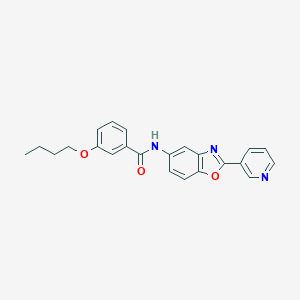
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, also known as BPN-15606, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the modulation of the NMDA receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. The compound acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity and promoting the formation of new synapses.
Biochemical and Physiological Effects
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to have various biochemical and physiological effects on the brain. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also reduces the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are known to contribute to neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is its high selectivity and potency towards the NMDA receptor, making it a promising candidate for the treatment of various neurological disorders. However, the compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. One potential application is in the treatment of depression, as the compound has been shown to have antidepressant-like effects in animal models. Another direction is in the development of more potent and selective NMDA receptor modulators, which could have even greater therapeutic potential.
In conclusion, 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a novel compound with potential therapeutic applications in various neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves a multistep process that includes the condensation of 2-pyridin-3-yl-1,3-benzoxazole with butyric anhydride, followed by the reaction with 3-aminobenzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has shown promising results in various preclinical studies, indicating its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models.
Eigenschaften
Molekularformel |
C23H21N3O3 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-2-3-12-28-19-8-4-6-16(13-19)22(27)25-18-9-10-21-20(14-18)26-23(29-21)17-7-5-11-24-15-17/h4-11,13-15H,2-3,12H2,1H3,(H,25,27) |
InChI-Schlüssel |
PUZWNHYYWRSSNU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)
![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)